molecular formula C15H11Cl4NO3 B3704251 N-(3-chloro-4-methoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide

N-(3-chloro-4-methoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide

Cat. No.: B3704251
M. Wt: 395.1 g/mol
InChI Key: AGOZLPBJWMWKHT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide is an organic compound known for its complex structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a combination of chloro and methoxy substituents on a phenyl ring, linked to a trichlorophenoxy acetamide moiety, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methoxyaniline and 2,4,5-trichlorophenol.

    Formation of Intermediate: The 3-chloro-4-methoxyaniline is first reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3-chloro-4-methoxyphenyl)chloroacetamide.

    Coupling Reaction: The intermediate is then reacted with 2,4,5-trichlorophenol in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF) to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents like ethanol or DMF.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of substituted amides or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups contribute to its binding affinity and specificity, while the acetamide moiety may facilitate interactions with biological macromolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide
  • N-(3-chloro-4-methoxyphenyl)-2-(2,5-dichlorophenoxy)acetamide
  • N-(3-chloro-4-methoxyphenyl)-2-(2,4,5-trimethoxyphenoxy)acetamide

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide is unique due to the specific arrangement of chloro and methoxy groups, which influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl4NO3/c1-22-13-3-2-8(4-11(13)18)20-15(21)7-23-14-6-10(17)9(16)5-12(14)19/h2-6H,7H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOZLPBJWMWKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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